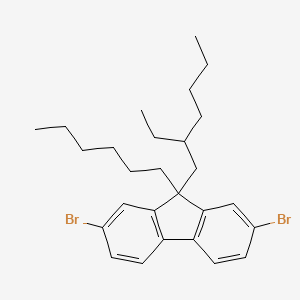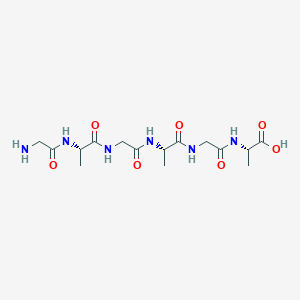
Cyclohexyltin(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyltin(3+) is an organotin compound characterized by the presence of three cyclohexyl groups attached to a tin atom. This compound is part of a broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties .
準備方法
Cyclohexyltin(3+) can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexyltin chloride with cyclohexyl lithium. This reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran .
Industrial production methods for cyclohexyltin(3+) may involve similar synthetic routes but on a larger scale. These methods often require stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Cyclohexyltin(3+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, cyclohexyltin(3+) can be converted to its corresponding oxide or hydroxide forms. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to convert cyclohexyltin(3+) to lower oxidation states .
Substitution reactions are also common, where cyclohexyltin(3+) reacts with halides or other nucleophiles to form new organotin compounds. These reactions often require specific conditions, such as the presence of a catalyst or specific temperature and pressure settings .
科学的研究の応用
Cyclohexyltin(3+) has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and cycloaddition reactions . In biology, cyclohexyltin(3+) compounds are studied for their potential use as antifungal and antibacterial agents .
In medicine, cyclohexyltin(3+) derivatives are explored for their potential therapeutic applications, including as anticancer agents. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery and development . In industry, cyclohexyltin(3+) is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
作用機序
The mechanism of action of cyclohexyltin(3+) involves its interaction with various molecular targets and pathways. In biological systems, cyclohexyltin(3+) can bind to proteins and enzymes, altering their function and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell division, making it a potential anticancer agent .
The compound’s ability to form stable complexes with other molecules also plays a crucial role in its mechanism of action. These complexes can interfere with normal cellular processes, leading to the desired therapeutic effects .
類似化合物との比較
Cyclohexyltin(3+) can be compared with other organotin compounds such as butyltin, phenyltin, and tricyclohexyltin chloride. While all these compounds share the presence of tin atoms bonded to organic groups, cyclohexyltin(3+) is unique due to the presence of three cyclohexyl groups, which confer specific chemical properties and reactivity .
Similar compounds include:
- Butyltin compounds
- Phenyltin compounds
- Tricyclohexyltin chloride
Cyclohexyltin(3+) stands out due to its higher thermal stability and unique reactivity patterns, making it suitable for specific applications in research and industry .
特性
CAS番号 |
144441-38-3 |
|---|---|
分子式 |
C6H11Sn+3 |
分子量 |
201.86 g/mol |
IUPAC名 |
cyclohexyltin(3+) |
InChI |
InChI=1S/C6H11.Sn/c1-2-4-6-5-3-1;/h1H,2-6H2;/q;+3 |
InChIキー |
USYLXPHKLUWCNW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)[Sn+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


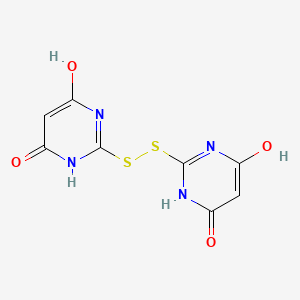

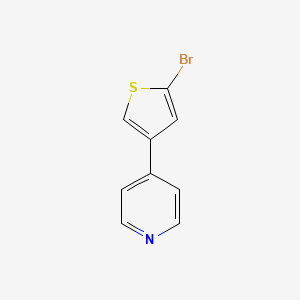

![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
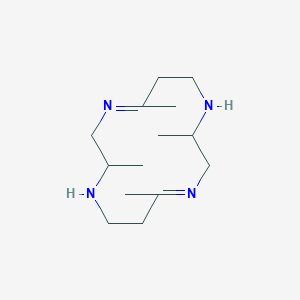
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
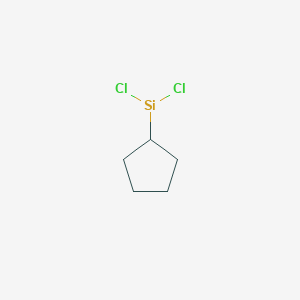
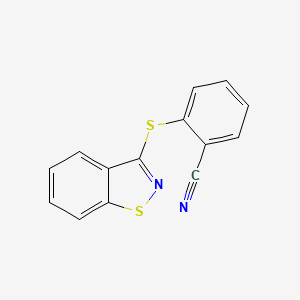
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
